2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate
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Overview
Description
2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate is a complex organic compound that features both nitrophenyl and phenylpyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate typically involves multiple steps. One common method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF (dimethylformamide) in the presence of potassium phosphate monohydrate. The intermediate product, 4-carbamoylmethylamino-3-phenylbutyrate, is then cyclized by refluxing in toluene with potassium phosphate monohydrate and tetrabutylammonium bromide . Another method uses chloroacetonitrile under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can cross the blood-brain barrier and exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Phenotropil: A nootropic compound with a similar pyrrolidinyl structure.
Phenibut: A tranquilizing agent with a similar phenylbutyrate structure.
Uniqueness
2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate is unique due to the presence of both nitrophenyl and phenylpyrrolidinyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N3O6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[2-(2-nitroanilino)-2-oxoethyl] 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C20H19N3O6/c24-18(21-16-8-4-5-9-17(16)23(27)28)13-29-20(26)12-22-11-15(10-19(22)25)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,21,24) |
InChI Key |
TZNMTLUUZYDORY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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